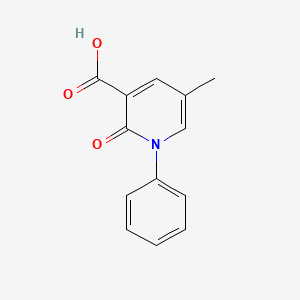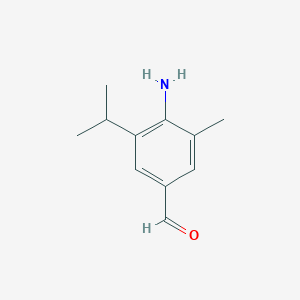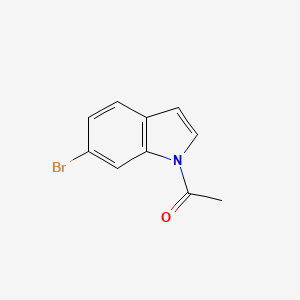
1-(6-Bromo-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanone group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid .
Industrial Production Methods: Industrial production of 1-(6-Bromo-1H-indol-1-yl)ethanone may involve large-scale bromination and subsequent functionalization of indole derivatives. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(6-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
1-(5-Bromo-1H-indol-1-yl)ethanone: Similar structure with bromine at the 5th position.
1-(6-Chloro-1H-indol-1-yl)ethanone: Chlorine atom instead of bromine.
1-(6-Fluoro-1H-indol-1-yl)ethanone: Fluorine atom instead of bromine.
Uniqueness: 1-(6-Bromo-1H-indol-1-yl)ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(6-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 |
InChI Key |
XLBUUHMWACMRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
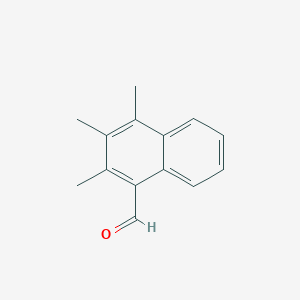
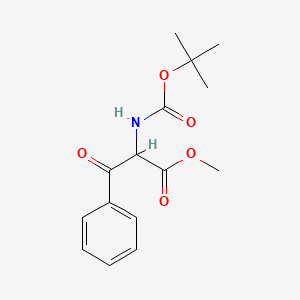
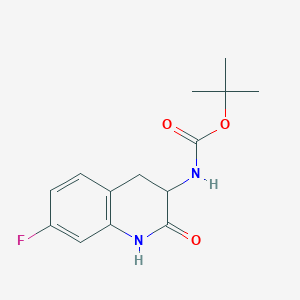
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
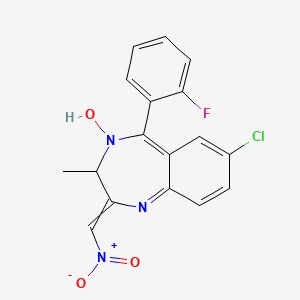
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
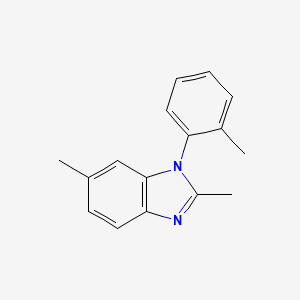
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
